molecular formula C28H22ClF3N6O3 B1191679 (R,S)-Ivosidenib

(R,S)-Ivosidenib

カタログ番号 B1191679
分子量: 582.96
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R,S)-Ivosidenib is a inhibitor of Isocitrate Dehydrogenase (IDH1). 

科学的研究の応用

FDA Approval and Efficacy in Acute Myeloid Leukemia

Ivosidenib, known as Tibsovo, is a small-molecule inhibitor of isocitrate dehydrogenase (IDH)1, approved by the FDA for adults with relapsed or refractory acute myeloid leukemia (R/R AML) with a susceptible IDH1 mutation. Clinical trials demonstrated a complete remission (CR) rate of 33% in patients with IDH1-mutated R/R AML treated with ivosidenib, with a median duration of response of 8.2 months. The conversion from transfusion dependence to transfusion independence occurred in 37% of patients (Norsworthy et al., 2019).

Mechanisms of Resistance

Research indicates that primary resistance to ivosidenib in patients with IDH1-mutant R/R AML may be associated with mutations in the receptor tyrosine kinase (RTK) pathway. Additionally, various mechanisms, including RTK pathway mutations and second-site IDH1 or IDH2 mutations, contribute to acquired resistance (Choe et al., 2020).

Durable Remissions and Transfusion Independence

Ivosidenib induced durable remissions and transfusion independence in IDH1-mutant R/R AML patients, with a low frequency of grade 3 or higher treatment-related adverse events. Transfusion independence was attained in 29 of 84 patients (35%), and patients who had a response experienced fewer infections and episodes of febrile neutropenia compared to those who did not respond (Dinardo et al., 2018).

Application in Myelodysplastic Syndrome

Ivosidenib is also being evaluated for its efficacy in myelodysplastic syndrome (MDS), particularly in individuals with IDH1 mutations. The drug has shown promise in achieving complete remission in patients with relapsed or refractory MDS (Foran et al., 2019).

Efficacy in Newly Diagnosed AML

In patients with newly diagnosed acute myeloid leukemia (ND-AML) and IDH1 mutations, ivosidenib has demonstrated clinical efficacy. The drug is approved by the FDA as a single-agent treatment for relapsed/refractory AML (Stemer et al., 2021).

Global Approval and Clinical Development

Ivosidenib received its first global approval in the USA for the treatment of patients with relapsed or refractory AML with a susceptible IDH1 mutation. Its development for various cancer types, including AML, cholangiocarcinoma, glioma, myelodysplastic syndromes, and solid tumors, is ongoing (Dhillon, 2018).

特性

製品名

(R,S)-Ivosidenib

分子式

C28H22ClF3N6O3

分子量

582.96

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。